2-Isopropyl-1H-benzoimidazole-5-carboxylic acid

Description

Chemical Structure and Properties

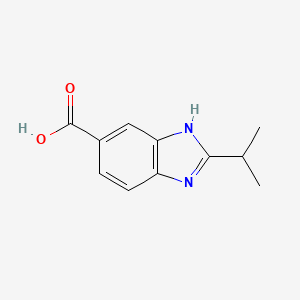

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid (CAS 505078-93-3) is a benzimidazole derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22518 g/mol . The compound consists of a benzimidazole core (a fused benzene and imidazole ring) substituted with an isopropyl group at position 2 and a carboxylic acid moiety at position 3. Key structural features include:

- 27 atoms: 12 hydrogens, 11 carbons, 2 nitrogens, and 2 oxygens.

- Functional groups: Aromatic benzimidazole ring, carboxylic acid (-COOH), and branched isopropyl substituent.

- Bonding: 28 bonds, including 10 aromatic bonds, 1 double bond (carboxylic acid), and 1 five-membered imidazole ring .

The compound’s InChIKey (CTKJAGJXHFWLPG-UHFFFAOYSA-N) and SDF/MOL file availability facilitate its use in computational chemistry and drug design pipelines .

Properties

IUPAC Name |

2-propan-2-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKJAGJXHFWLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356235 | |

| Record name | 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505078-93-3 | |

| Record name | 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives with Carbonyl Compounds

The classical approach to benzimidazole derivatives involves the cyclization of o-phenylenediamine or its substituted analogs with appropriate carbonyl compounds or their equivalents.

- Starting Materials: 2,3-diaminobenzoic acid or 4,5-dichloro-o-phenylenediamine derivatives

- Cyclization Agents: Carbonyl diimidazole or aldehydes (e.g., isobutyraldehyde)

- Reaction Conditions: Mild aqueous or organic solvents, often with base or acid catalysis, at ambient to moderate temperatures (15–60 °C)

- Example: 2,3-Diaminobenzoic acid reacts with isobutyraldehyde-bisulfite adduct in aqueous NaOH solution at 15–25 °C to form the benzimidazole ring with an isopropyl substituent at position 2.

This method is advantageous due to mild conditions, good control over substitution, and relatively high yields.

Use of α-Chlorooxaloacetate Diethyl Ester as a Key Intermediate

A patented method describes the use of α-chlorooxaloacetate diethyl ester reacting with butamidine or its acid salt to form the imidazole ring system efficiently.

- Key Features:

- Short synthetic route (three steps)

- Mild reaction conditions without harsh acids like concentrated sulfuric or fuming nitric acid

- High product yield and reduced environmental pollution

- Process Summary:

This method addresses the drawbacks of earlier routes, such as high cyclization temperatures and oxidative ring-opening by-products.

Esterification and Grignard Reactions for Functional Group Introduction

In some synthetic routes, after initial ring formation, esterification of the carboxylic acid group is performed, followed by Grignard reactions to introduce alkyl substituents at position 2.

This approach, while effective, may involve harsher conditions and more steps compared to the α-chlorooxaloacetate method.

Detailed Reaction Scheme Summary

Comparative Analysis of Preparation Routes

Research Findings and Optimization Notes

- The use of α-chlorooxaloacetate diethyl ester significantly reduces the number of steps and environmental impact compared to traditional methods.

- Maintaining reaction temperatures between 15–25 °C during cyclization with aldehyde-bisulfite adducts prevents side reactions and improves yield.

- Avoidance of strong acids like concentrated sulfuric acid or fuming nitric acid reduces hazardous waste and improves safety.

- The reaction with butamidine or its acid salt is straightforward and allows for easy scale-up in industrial settings.

- Analytical techniques such as HPLC and ^1H NMR are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid is in the field of antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, particularly Pseudomonas aeruginosa , which is known for its resistance to multiple drugs. The compound acts as an inhibitor of the quorum sensing system in bacteria, reducing virulence and biofilm formation, making it a promising candidate for adjuvant therapy in treating infections caused by this pathogen .

Analgesic and Antispasmodic Effects

Research has indicated that derivatives of benzimidazole compounds, including this compound, exhibit analgesic and antispasmodic properties. A study highlighted the compound's ability to provide significant analgesic effects in animal models, suggesting its potential use in pain management therapies .

Case Studies

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor. Research indicates that it can effectively protect mild steel from corrosion in acidic environments. Electrochemical tests showed that the presence of this compound significantly reduced corrosion rates, achieving over 95% protection efficiency .

Mechanism of Action

The mechanism of action of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell division . Additionally, benzimidazole derivatives can interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Benzimidazole Core

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

2.2. Key Structural and Functional Differences

- Substituent Effects: Isopropyl vs. Trimethoxyphenyl Group: The trimethoxyphenyl substituent in the compound from introduces electron-donating methoxy groups, which may enhance binding to aromatic receptors (e.g., tubulin inhibitors) . Tetrazole Bioisostere: The tetrazole group in ’s compound serves as a carboxylic acid mimic with improved metabolic stability and oral bioavailability, a common strategy in angiotensin II receptor antagonists .

Acidity and Solubility :

Biological Implications :

Biological Activity

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid (CAS No. 505078-93-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core, characterized by a benzene ring fused to an imidazole ring, with an isopropyl group at the second position and a carboxylic acid functional group at the fifth position. This unique structure contributes to its solubility in organic solvents and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has demonstrated antibacterial, antifungal, and antiviral effects, making it useful in various biological studies.

- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, impacting various biological pathways .

- Cytotoxic Effects : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of signaling pathways, inhibition of enzyme activity, and alterations in gene expression. For instance, its role as an inhibitor of quorum sensing in Pseudomonas aeruginosa highlights its potential in reducing bacterial virulence .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity :

- A study evaluated the effectiveness of this compound against various microbial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism Elucidation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid, and how are they determined?

- Answer: The compound’s molecular formula is C11H12N2O2 (derived from the benzimidazole core C8H6N2O2 with an isopropyl substituent) . Key properties include a high melting point (>300°C for the parent 1H-benzimidazole-5-carboxylic acid), suggesting thermal stability. Characterization methods include:

- HPLC : For purity assessment and separation of process-related impurities (e.g., tetrazole derivatives) .

- FTIR : To confirm functional groups (carboxylic acid C=O stretch ~1700 cm⁻¹, benzimidazole ring vibrations) .

- Elemental analysis : Validates molecular composition (e.g., C, H, N content) .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: A modified reflux method is applicable:

Condense 3-formyl-1H-benzimidazole-5-carboxylic acid with isopropylamine in acetic acid under reflux (3–5 hours).

Isolate the product via crystallization (e.g., DMF/acetic acid mixture) .

- Key considerations : Sodium acetate acts as a catalyst, and stoichiometric control (1.1 equiv aldehyde) minimizes side reactions .

Q. How can researchers confirm the structural integrity of this compound?

- Answer: Use a combination of:

- ESI-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 235.2 for analogous benzimidazole-carboxylic acids) .

- 1H/13C NMR : Assign signals for the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.8–3.2 ppm for CH), carboxylic acid (δ ~12–13 ppm), and benzimidazole protons .

- X-ray crystallography : Resolves stereoelectronic effects of substituents .

Advanced Research Questions

Q. How can the compound’s stability under forced degradation conditions inform formulation studies?

- Answer: Conduct stress testing:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 80°C for 24 hours to identify hydrolytic degradation products (e.g., cleavage of the isopropyl group) .

- Oxidative stress : Treat with 3% H2O2 to assess susceptibility to oxidation (monitor via HPLC peak area reduction) .

- Thermal analysis : TGA/DSC to determine decomposition thresholds (>300°C expected) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Answer:

- Reagent stoichiometry : Use 1.1 equivalents of 3-formyl precursor to drive condensation .

- Purification : Recrystallization from DMF/acetic acid removes unreacted starting materials .

- Impurity profiling : Monitor tetrazole derivatives (common in benzimidazole syntheses) via HPLC with UV detection at 254 nm .

Q. How can computational modeling predict the compound’s biological activity?

- Answer:

- Molecular docking : Use the SMILES notation (e.g., C1=CC=C2C(=C1)C(=NC2N)C(=O)O) to model interactions with target enzymes (e.g., angiotensin receptors, based on structural analogs) .

- QSAR studies : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What role does the isopropyl substituent play in modulating the compound’s pharmacological properties?

- Answer:

- Lipophilicity : The isopropyl group increases logP, enhancing membrane permeability compared to unsubstituted analogs .

- Steric effects : Bulky substituents may reduce off-target binding (e.g., demonstrated in benzimidazole-based enzyme inhibitors) .

- Metabolic stability : Isopropyl groups resist oxidative metabolism better than methyl groups in preclinical models .

Data Contradictions & Validation

- Synthesis reproducibility : reports yields >80% for similar benzimidazoles, but scalability may require solvent optimization (e.g., replacing DMF with ethanol for cost-effectiveness).

- Analytical discrepancies : While FTIR data for carboxylic acids are consistent , NMR shifts vary with solvent (DMSO-d6 vs. CDCl3); always report experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.